4-Methyl-2,1,3-benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-2,1,3-benzothiadiazole and its derivatives involves several key methods. One approach is the microwave-assisted synthesis of novel benzothiazole derivatives, which offers advantages such as operational simplicity, short reaction times, and environmentally benign conditions (Bhoi et al., 2016). Another method involves the use of molecular iodine for oxidative cyclization, enabling the formation of new bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).
Molecular Structure Analysis
The structure of 4-Methyl-2,1,3-benzothiadiazole derivatives has been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, ESI-MS, and X-ray crystallography. These methods provide comprehensive information about the molecular structure, helping to understand the chemical behavior of these compounds (Bhoi et al., 2016).
Chemical Reactions and Properties
4-Methyl-2,1,3-benzothiadiazole participates in various chemical reactions, forming diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. The reactions typically involve catalysts like PdCl2 under solvent-free conditions, indicating the compound's versatility in organic synthesis (Bhoi et al., 2016).
Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs)
- 2,1,3-Benzothiadiazole (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
- The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
- Various polymers, small molecules, and metal complexes with BT and its derivatives have been synthesized for their applications in organic light-emitting diodes .
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Organic Solar Cells
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Organic Field-Effect Transistors
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Organic Semiconducting Materials
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Luminescent Materials
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Donor–Acceptor Polymers in Organic Electronics
- Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
- Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
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Industrial Solvent and Pharmaceutical Intermediates
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Herbicide, Fungicide, and Antibacterial Agents
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Electron-Deficient Building Blocks for High-Performance Donor–Acceptor Polymers
- Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
- Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
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Air-Stability and Efficient Electron Injection
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Conjugated Polymers for Organic Solar Cells
- Benzothiadiazole-based conjugated polymers have been developed for application in organic solar cells (OSCs) .
- These polymers exhibit distinct absorption spectra, different frontier energy levels, and crystallinities .
- They can be used as both electron donor and electron acceptor in OSCs, providing power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer OSCs .
Safety And Hazards
Future Directions
The future directions of 4-Methyl-2,1,3-benzothiadiazole research are promising. It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .
properties
IUPAC Name |
4-methyl-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZKISWGGPKREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NSN=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381768 | |
Record name | 4-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,1,3-benzothiadiazole | |
CAS RN |
1457-92-7 | |
Record name | 4-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2,1,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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